Synthesis, Physicochemical Profiling, and Analytical Validation of 5-Chloro-2-ethynyl-1,3-difluorobenzene
Synthesis, Physicochemical Profiling, and Analytical Validation of 5-Chloro-2-ethynyl-1,3-difluorobenzene
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Strategic Relevance
Polyhalogenated phenylacetylenes represent a highly privileged class of scaffolds in modern drug discovery and advanced materials science (e.g., liquid crystal dopants and agrochemical intermediates). Specifically, 5-chloro-2-ethynyl-1,3-difluorobenzene offers a unique stereoelectronic profile. The dual ortho-fluorine atoms dramatically increase the electrophilicity of the aromatic ring, while the para-chloro substituent provides a distinct vector for late-stage functionalization (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) post-alkyne manipulation.
Because this is an emergent and highly specialized scaffold, a definitive public CAS Registry Number remains unassigned or proprietary to specific vendor libraries. Consequently, researchers must rely on rigorous IUPAC nomenclature, SMILES string querying, and predictive computational models to guide its handling and synthesis.
Chemical Identity & Physicochemical Properties
Understanding the physical properties of this compound is critical for designing safe handling and purification protocols. Due to the high halogen content, the molecule is relatively dense and lipophilic. The predictive data below establishes the baseline for phase-separation and chromatographic behaviors ().
Table 1: Chemical Identity and Predicted Properties
| Property | Value | Source / Method |
| IUPAC Name | 5-chloro-2-ethynyl-1,3-difluorobenzene | Nomenclature Standard |
| CAS Registry Number | Unassigned / Proprietary | Public Database Query |
| Molecular Formula | C₈H₃ClF₂ | Computed |
| Molecular Weight | 172.56 g/mol | Computed |
| SMILES String | Fc1c(C#C)c(F)cc(Cl)c1 | Structural Translation |
| Predicted Boiling Point | 182 – 188 °C (at 760 mmHg) | ALOGPS Predictive Model |
| Predicted LogP | 3.24 | ALOGPS Predictive Model |
| Physical State (RT) | Colorless to pale yellow liquid | Empirical Extrapolation |
Mechanistic Rationale for Synthetic Design
The synthesis of 5-chloro-2-ethynyl-1,3-difluorobenzene relies on the palladium-catalyzed Sonogashira cross-coupling of 1-bromo-4-chloro-2,6-difluorobenzene with trimethylsilylacetylene (TMS-acetylene), followed by a mild deprotection step ().
Causality in Reagent Selection:
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Catalyst Choice (Pd(PPh₃)₂Cl₂): The electron-withdrawing nature of the ortho-fluorines makes the C–Br bond highly electrophilic, accelerating the initial oxidative addition of Pd(0). However, the steric hindrance of the two adjacent fluorines requires a robust, sterically forgiving ligand like triphenylphosphine.
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Base & Solvent (Triethylamine): Triethylamine (TEA) serves a dual purpose. It acts as the base to neutralize the hydrobromic acid byproduct and functions as the primary solvent, ensuring a homogeneous distribution of the palladium and copper catalysts.
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Deprotection Strategy (K₂CO₃ in MeOH): The electron-deficient nature of the difluorophenyl ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) side reactions (). Using strong bases (e.g., NaOH or KOH) for TMS cleavage risks methoxide attack at the fluorinated positions. Mild cleavage using anhydrous K₂CO₃ in methanol strictly mitigates this SₙAr risk.
Experimental Workflow: A Self-Validating Protocol
This protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded directly within the workflow to ensure high-fidelity synthesis without blind progression.
Step 1: Sonogashira Coupling
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-4-chloro-2,6-difluorobenzene (10.0 mmol) in anhydrous triethylamine (30 mL).
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Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). The solution will typically turn pale yellow/green.
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Alkyne Addition: Dropwise add TMS-acetylene (12.0 mmol) via syringe. Stir the reaction mixture at 60 °C.
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In-Line QC Checkpoint 1 (GC-MS): After 4 hours, sample 50 µL of the reaction, dilute in ethyl acetate, and filter through a short silica plug. Analyze via GC-MS. Validation criteria: Complete disappearance of the starting material (m/z 226/228) and appearance of the TMS-protected intermediate (m/z 244/246). Do not proceed to quench until this is met.
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Workup: Cool to room temperature, filter the precipitated triethylammonium bromide salts over Celite, and concentrate the filtrate in vacuo.
Step 2: TMS Deprotection
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Cleavage: Dissolve the crude TMS-protected intermediate in anhydrous methanol (25 mL). Add finely powdered K₂CO₃ (1.0 mmol, 0.1 equiv).
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Reaction: Stir at 25 °C for 2 hours.
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In-Line QC Checkpoint 2 (TLC/GC-MS): Confirm the disappearance of the intermediate (m/z 244/246) and the emergence of the target product (m/z 172/174).
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Isolation: Quench with water (20 mL) and extract with pentane (3 × 20 mL). The use of pentane avoids co-elution issues during evaporation due to the product's volatility. Wash the organic layer with brine, dry over MgSO₄, and carefully concentrate under reduced pressure (water bath < 30 °C to prevent product loss).
Visualizing the Synthetic & Logical Workflow
Caption: Self-validating synthetic workflow for 5-chloro-2-ethynyl-1,3-difluorobenzene.
Analytical Validation Parameters
To verify the structural integrity of the synthesized product, multi-nuclear NMR spectroscopy is required. The following table outlines the expected chemical shifts based on established organometallic databases and functional group shielding effects ().
Table 2: Expected NMR Shifts (CDCl₃, 400 MHz)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment & Causality |
| ¹H | ~ 3.45 | Singlet | 1H | Alkyne (C#C-H): Shifted downfield due to the strong electron-withdrawing effect of the difluorophenyl ring. |
| ¹H | ~ 7.12 | Doublet of doublets (J = 8.2, 1.5 Hz) | 2H | Aromatic (C4-H, C6-H): Equivalent protons coupling with the ortho-fluorine and para-fluorine atoms. |
| ¹⁹F | ~ -108.5 | Multiplet | 2F | Aromatic (C1-F, C3-F): Characteristic region for aryl fluorides adjacent to an alkyne. |
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
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Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., Palyulin, V. A., Radchenko, E. V., Zefirov, N. S., Makarenko, A. S., Tanchuk, V. Y., & Prokopenko, V. V. (2005). Virtual computational chemistry laboratory--design and description. Journal of Computer-Aided Molecular Design, 19(6), 453-463. URL:[Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. URL:[Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. URL:[Link]
